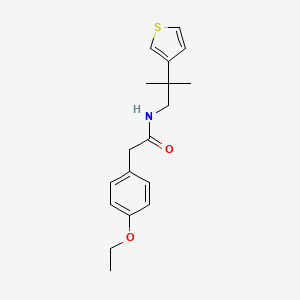

2-(4-ethoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide, also known as ETP-101, is a novel compound that has been recently developed for potential therapeutic use. This compound belongs to the class of N-aralkyl substituted acetamides and has been found to have promising results in preclinical studies.

Scientific Research Applications

Metabolic Pathways in Herbicide Degradation

The metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, involves complex pathways leading to potentially carcinogenic compounds. This process, examined in both human and rat liver microsomes, highlights the transformation of specific chloroacetamide derivatives into DNA-reactive dialkylbenzoquinone imine, with important intermediates being 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). This study underscores the metabolic activation pathway's significance, suggesting a need for careful evaluation of chloroacetamide herbicides' carcinogenic potential (Coleman et al., 2000).

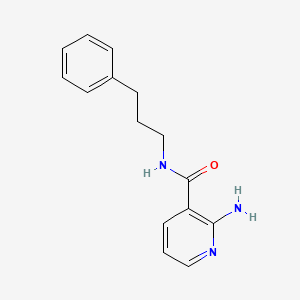

Protein Tyrosine Phosphatase 1B Inhibitors

2-(4-methoxyphenyl)ethyl acetamide derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential as antidiabetic agents. These findings, supported by docking studies and in vivo screening, demonstrate the compounds' effectiveness in models for antidiabetic activity, offering a promising avenue for therapeutic intervention in diabetes (Saxena et al., 2009).

Chemoselective Acetylation for Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, has been produced via chemoselective monoacetylation using immobilized lipase as the catalyst. This process represents a significant advancement in the efficient and selective synthesis of drug precursors, highlighting the potential for enzyme-catalyzed reactions in pharmaceutical manufacturing (Magadum & Yadav, 2018).

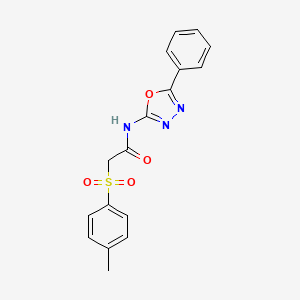

Synthesis of Thiazoles with Antimicrobial Activity

The synthesis of thiazoles and their fused derivatives, including 2-ethoxy carbonyl methylene thiazol-4-one, demonstrates their potential antimicrobial activities against various bacterial and fungal isolates. This research not only expands the chemical diversity of antimicrobial agents but also provides insights into the structure-activity relationships critical for designing effective antimicrobial compounds (Wardkhan et al., 2008).

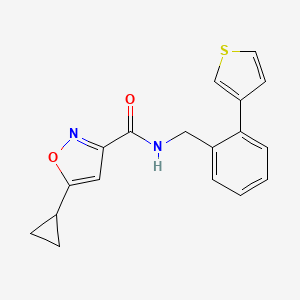

Amide Derivatives in Anion Coordination

Amide derivatives exhibit diverse spatial orientations affecting anion coordination, as demonstrated by the structural analysis of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide. This study reveals the intricate molecular arrangements and interactions underpinning the assembly of complex molecular architectures, shedding light on the potential applications of amide derivatives in materials science and coordination chemistry (Kalita & Baruah, 2010).

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-4-21-16-7-5-14(6-8-16)11-17(20)19-13-18(2,3)15-9-10-22-12-15/h5-10,12H,4,11,13H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDOFEPRTJFBFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C)(C)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)

![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)

![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)

![3-[3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2665087.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)

![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)

![3-(4-Chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2665095.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)

![Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate](/img/structure/B2665097.png)